molecular formula C19H24N6O B11237069 N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

Cat. No.: B11237069
M. Wt: 352.4 g/mol
InChI Key: UKDCPOGUCAJWQO-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: is a complex organic compound featuring a unique structure that combines a dimethylamino propyl group with a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common route includes the reaction of 3-(dimethylamino)propylamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: can be compared with other compounds such as:

    Tetrazole derivatives: Similar in structure but may lack the dimethylamino propyl group.

    Phenyl derivatives: Similar aromatic systems but different functional groups.

    Amines: Compounds with similar amine groups but different aromatic or heterocyclic systems.

The uniqueness of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N',N'-dimethyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C19H24N6O/c1-24(2)13-7-12-20-15-16-8-6-11-18(14-16)26-19-21-22-23-25(19)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13,15H2,1-2H3

InChI Key

UKDCPOGUCAJWQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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